molecular formula C13H14N2O3S2 B5583216 4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide

4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5583216
M. Wt: 310.4 g/mol
InChI Key: AFELVSBTQUVRMM-UHFFFAOYSA-N
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Description

4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiophene derivatives, including 4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide, have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . In the industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-(2-Phenylethylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and receptor modulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

4-(2-phenylethylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c14-13(16)12-8-11(9-19-12)20(17,18)15-7-6-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELVSBTQUVRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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